molecular formula C23H24FN5O2 B6067455 2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE

2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE

Cat. No.: B6067455
M. Wt: 421.5 g/mol
InChI Key: NNIHHERKSOXXJE-UHFFFAOYSA-N
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Description

2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholinoethyl group, and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core

Properties

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-(2-morpholin-4-ylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-2-19-21(16-3-5-17(24)6-4-16)22-25-15-18-20(29(22)26-19)7-8-28(23(18)30)10-9-27-11-13-31-14-12-27/h3-8,15H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIHHERKSOXXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the core structure.

    Attachment of the Morpholinoethyl Group: This step involves the reaction of the intermediate compound with a morpholinoethyl reagent under specific conditions to attach the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-FLUOROPHENYL)-2-METHYL-6-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
  • 2,6-DIFUNCTIONALIZED ETHYL PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

Uniqueness

2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a morpholinoethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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